1-(2-Aminophenyl)-2-chloroethanone
Overview
Description
1-(2-Aminophenyl)-2-chloroethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the ortho position and a chloro group at the alpha position of the ethanone chain
Preparation Methods
The synthesis of 1-(2-Aminophenyl)-2-chloroethanone can be achieved through several routes. One common method involves the reaction of 2-aminoacetophenone with thionyl chloride, which introduces the chloro group at the alpha position. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of 2-aminophenyl ketoximes, which undergo electrophilic amination to form the desired product .
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2-Aminophenyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines, depending on the reducing agent used.
Common reagents for these reactions include sodium borohydride for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Aminophenyl)-2-chloroethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific chemical properties.
In chemistry, it is often used as a building block for the synthesis of heterocyclic compounds, which are of significant interest due to their diverse biological activities .
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2-chloroethanone and its derivatives involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the structure of the derivative and the biological system .
Comparison with Similar Compounds
1-(2-Aminophenyl)-2-chloroethanone can be compared with similar compounds such as:
1-(2-Aminophenyl)ethanone: Lacks the chloro group, leading to different reactivity and biological activity.
2-Aminoacetophenone: Similar structure but without the chloro substitution, affecting its chemical properties and applications.
1-(2-Aminophenyl)-2-bromoethanone: Similar to the chloro derivative but with a bromo group, which can lead to different reactivity due to the larger atomic size and different electronegativity of bromine.
Properties
IUPAC Name |
1-(2-aminophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIRWNKBVWOIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497491 | |
Record name | 1-(2-Aminophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64605-23-8 | |
Record name | 1-(2-Aminophenyl)-2-chloroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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